4,5-Difluoro-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods often leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4,5-Difluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar fluorinated pyrimidines can undergo such transformations under appropriate conditions.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Difluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Difluoro-6-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4,5-Difluoro-6-(trifluoromethyl)pyrimidine can be compared with other fluorinated pyrimidines and pyridines:
3,5-Difluoro-2,4,6-triazidopyridine: This compound also contains multiple fluorine atoms and is used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated heterocycles.
Properties
Molecular Formula |
C5HF5N2 |
---|---|
Molecular Weight |
184.07 g/mol |
IUPAC Name |
4,5-difluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HF5N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |
InChI Key |
DUDYORGGVXMODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.